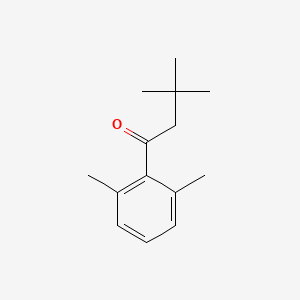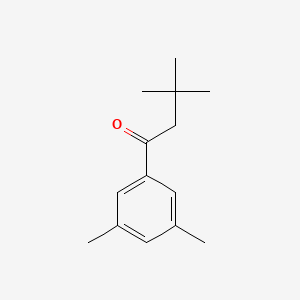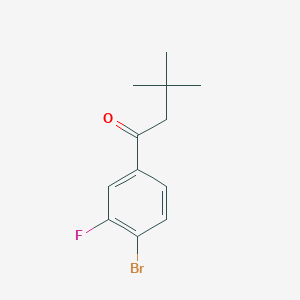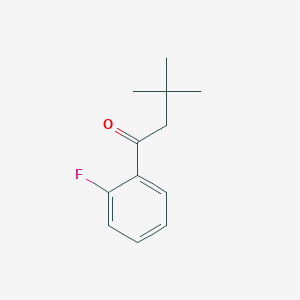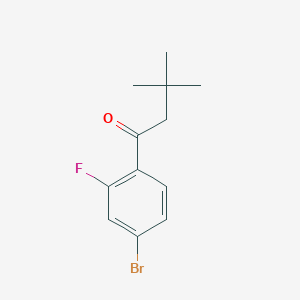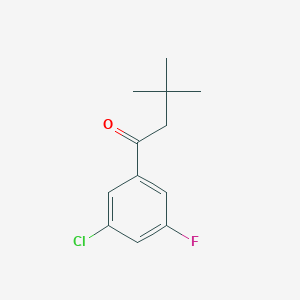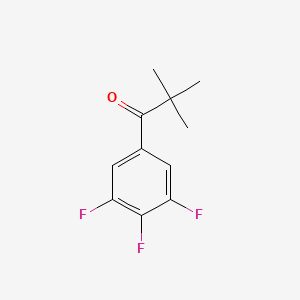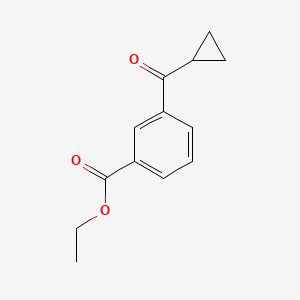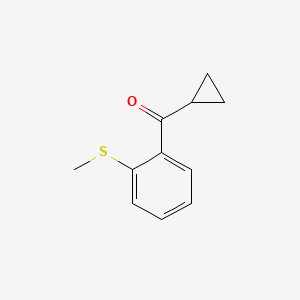
2-(2-Acétoxybenzoyl)furane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Acetoxybenzoyl) furan is an organic compound with the molecular formula C13H10O4 It is a derivative of furan, a heterocyclic aromatic organic compound, and features an acetoxybenzoyl group attached to the furan ring
Applications De Recherche Scientifique
2-(2-Acetoxybenzoyl) furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(2-Acetoxybenzoyl) furan involves the cross-ketonization of methyl 2-furoate with carboxylic acids. This reaction is typically catalyzed by a zirconium dioxide catalyst under gas-phase conditions at elevated temperatures, around 350°C . The optimization of the molar ratio between reactants is crucial to achieve high selectivity and conversion rates.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-Acetoxybenzoyl) furan can be scaled up using continuous-flow processes. This method allows for better control over reaction conditions and improved efficiency compared to batch processes. The use of cost-effective catalysts and optimization of reaction parameters are essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Acetoxybenzoyl) furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetoxybenzoyl group to other functional groups.
Substitution: The acetoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the acetoxybenzoyl group can produce hydroxybenzoyl derivatives.
Mécanisme D'action
The mechanism of action of 2-(2-Acetoxybenzoyl) furan involves its interaction with specific molecular targets and pathways. The acetoxybenzoyl group can undergo hydrolysis to release acetic acid and benzoyl derivatives, which can then interact with biological molecules. The furan ring’s aromatic nature allows it to participate in various biochemical reactions, potentially leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl furan: Similar in structure but lacks the benzoyl group.
2-Furoyl phenyl acetate: Similar but with different substitution patterns on the furan ring.
Benzofuran derivatives: Compounds like benzofuran share the furan ring but have different substituents and biological activities.
Uniqueness
2-(2-Acetoxybenzoyl) furan is unique due to the presence of both the acetoxy and benzoyl groups, which confer distinct chemical properties and reactivity
Propriétés
IUPAC Name |
[2-(furan-2-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-9(14)17-11-6-3-2-5-10(11)13(15)12-7-4-8-16-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDATVXQSHKNRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642185 |
Source


|
| Record name | 2-(Furan-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-17-1 |
Source


|
| Record name | [2-(Acetyloxy)phenyl]-2-furanylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Furan-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
